molecular formula C25H26ClNO6 B14965365 Diethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14965365
M. Wt: 471.9 g/mol
InChI Key: RORQFYHOETVZSO-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, hydroxy, and methoxy groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known for their use as calcium channel blockers in the treatment of cardiovascular diseases.

Uniqueness

What sets 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO6/c1-4-32-24(29)19-14-27(13-16-6-9-18(26)10-7-16)15-20(25(30)33-5-2)23(19)17-8-11-21(28)22(12-17)31-3/h6-12,14-15,23,28H,4-5,13H2,1-3H3

InChI Key

RORQFYHOETVZSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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